Galanthamine

Description

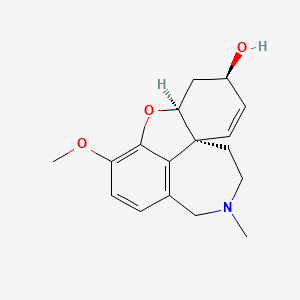

Structure

3D Structure

Properties

IUPAC Name |

(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUTZQLVASHGKV-JDFRZJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045606 | |

| Record name | Galanthamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Galantamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Crystals from water; decomposition 256-257 °C. Sparingly sol in cold; more sol in hot water. Very sparingly sol in alcohol, acetone. /Hydrochloride/, Fairly soluble in hot water; freely soluble in alcohol, acetone, chloroform. Less sol in benzene, ether., 1.70e+00 g/L | |

| Record name | GALANTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Galantamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from benzene | |

CAS No. |

357-70-0, 23173-12-8 | |

| Record name | (-)-Galantamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=357-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galantamine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Galantamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023173128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galantamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00674 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Galantamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Galanthamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GALANTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D3Q044KCA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GALANTAMINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T835Z585R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GALANTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Galantamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

126-127 °C, 269 - 270 °C (hydrogen bromide salt) | |

| Record name | GALANTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Galantamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to Galanthamine from Amaryllidaceae: Natural Sources, Extraction, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanthamine, a tertiary alkaloid, is a potent, long-acting, selective, and reversible acetylcholinesterase (AChE) inhibitor.[1] It is a critical therapeutic agent in the symptomatic treatment of mild to moderate Alzheimer's disease.[2][3][4] While chemical synthesis is possible, the complexity and cost make plant-based extraction the primary source for pharmaceutical production.[1][5] The Amaryllidaceae family, known for its ornamental flowering bulbs, is the exclusive natural source of this valuable compound. This technical guide provides an in-depth overview of the natural sources of this compound within this plant family, detailed experimental protocols for its extraction and quantification, and a summary of its biosynthetic pathway.

Natural Sources and Quantitative Data

This compound is found in various genera of the Amaryllidaceae family. The most commercially important sources include Leucojum aestivum (summer snowflake), Narcissus species (daffodils), Galanthus species (snowdrops), and Lycoris radiata (red spider lily).[1] The concentration of this compound can vary significantly depending on the species, cultivar, plant organ, and even the geographical location and cultivation conditions.[1][5][6] Below is a summary of this compound content reported in various Amaryllidaceae plants.

| Plant Species/Cultivar | Plant Part | This compound Content | Analytical Method | Reference |

| Narcissus pseudonarcissus 'Carlton' | Bulbs | 452 ± 73 µg/g | LC-MS/MS | [7][8] |

| Narcissus pseudonarcissus 'Fortune' | Bulbs | 285 ± 47 µg/g | LC-MS/MS | [7][8] |

| Narcissus pseudonarcissus 'Ice Follies' | Bulbs | 69 ± 17 µg/g | LC-MS/MS | [7][8] |

| Narcissus confusus | Bulbs | ~0.6% of DW | Not Specified | [1] |

| Leucojum aestivum | Bulbs | 0.13 - 0.14% of DW | HPLC | [5] |

| Leucojum aestivum | Leaves | 0.27 - 0.71% of DW | Not Specified | [1] |

| Leucojum aestivum | Bulbs | 1.18 - 1.65% of DW | Not Specified | [1] |

| Galanthus elwesii (from Cimi, Antalya) | Aerial Parts | 0.346% of DW | HPLC-DAD | [6] |

| Galanthus elwesii (from Cimi, Antalya) | Bulbs | 0.042% of DW | HPLC-DAD | [6] |

| Galanthus elwesii (from Ibradi, Antalya) | Aerial Parts | 0.287% of DW | HPLC-DAD | [6] |

| Galanthus elwesii (from Ibradi, Antalya) | Bulbs | 0.095% of DW | HPLC-DAD | [6] |

| Lycoris radiata | Bulbs | 1.58 - 5.55 mg/g DW | HPLC | [5] |

| Sternbergia lutea subsp. sicula | Bulbs | 0.0165 ± 0.0002 g/100g | HPLC | [7] |

DW: Dry Weight

Experimental Protocols

Extraction of this compound from Plant Material

This protocol is a generalized acid-base extraction method adapted from various sources for the efficient extraction of this compound from Amaryllidaceae bulbs.

Materials:

-

Dried and powdered Amaryllidaceae bulbs (e.g., Narcissus pseudonarcissus)

-

Methanol

-

2% Sulfuric Acid (H₂SO₄)

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether ((C₂H₅)₂O)

-

Sodium Carbonate (Na₂CO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

pH meter or pH paper

-

Separatory funnel

-

Filter paper

Procedure:

-

Alkalinization and Initial Extraction:

-

Mix 100 g of air-dried, powdered bulbs with 4 g of sodium carbonate.[9]

-

Add 500 mL of a non-polar solvent like special boiling-point gasoline (80/110) or dichloroethane and let the mixture stand for 24 hours at room temperature with occasional stirring.[9]

-

Decant the solvent. Repeat the extraction twice more with fresh solvent.

-

Combine all solvent extracts.

-

-

Acidic Extraction:

-

Evaporate the combined organic extracts to dryness under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 100 mL of 2% aqueous sulfuric acid. This will protonate the alkaloids, making them water-soluble.

-

Adjust the pH of the aqueous solution to 4 with a concentrated aqueous ammonia solution.[9]

-

Perform five extractions with 50 mL of diethyl ether each to remove neutral and weakly basic impurities. Discard the ether fractions.[9]

-

-

Basification and Final Extraction:

-

Drying and Concentration:

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Evaporate the solvent to dryness under reduced pressure to obtain the crude this compound extract.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the quantification of this compound in plant extracts.

Instrumentation and Conditions:

-

HPLC System: Agilent 1100 series or equivalent, equipped with a UV or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: An isocratic mobile phase of phosphate buffer (pH 3-4)-methanol (93:7) or a gradient can be used.[1] A simple isocratic system of acetonitrile: 0.1% trifluoroacetic acid (TFA) in water (10:90, v/v) is also effective.[10]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 289 nm.[1]

-

Column Temperature: 40°C.

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in the mobile phase or a suitable solvent like methanol.

-

Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 3 to 30 µg/mL.[1]

-

-

Sample Preparation:

-

Accurately weigh a known amount of the crude extract obtained from the extraction protocol.

-

Dissolve the extract in a known volume of the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

-

-

Analysis:

-

Inject a fixed volume (e.g., 20 µL) of the standards and samples into the HPLC system.

-

Record the chromatograms and identify the this compound peak by comparing the retention time with that of the standard.

-

Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Calculate the this compound content in the original plant material as a percentage or in mg/g of dry weight.

-

Mandatory Visualizations

This compound Biosynthesis Pathway

Caption: Biosynthetic pathway of this compound in Amaryllidaceae plants.

Experimental Workflow for this compound Extraction and Analysis

Caption: General experimental workflow for this compound extraction and quantification.

Conclusion

The Amaryllidaceae family remains the most viable source of this compound for the pharmaceutical industry. This guide has provided a consolidated overview of the key plant sources, their respective this compound content, and detailed protocols for extraction and analysis. The provided diagrams of the biosynthetic pathway and experimental workflow offer a clear visual representation of the complex processes involved. For researchers and professionals in drug development, a thorough understanding of these aspects is crucial for optimizing production, ensuring quality control, and exploring novel biotechnological approaches to enhance the supply of this vital therapeutic agent. Further research into the specific enzymatic steps of the biosynthetic pathway and the development of more sustainable extraction technologies will continue to be important areas of investigation.

References

- 1. DSpace [diposit.ub.edu]

- 2. Galantamine Quantity and Alkaloid Profile in the Bulbs of Narcissus tazetta and daffodil cultivars (Amaryllidaceae) Grown in Israel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of a GC-MS method for rapid determination of this compound in Leucojum aestivum and Narcissus ssp.: a metabolomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of Galantamine in Sternbergia Species by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iomcworld.com [iomcworld.com]

- 9. US6573376B2 - Process for the isolation of this compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

The Biosynthesis of Galanthamine in Galanthus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanthamine is a tertiary isoquinoline alkaloid, first isolated from the snowdrop (Galanthus woronowii), that has garnered significant attention in the pharmaceutical industry.[1] It functions as a selective, reversible, and competitive inhibitor of the acetylcholinesterase (AChE) enzyme. This activity increases the concentration of the neurotransmitter acetylcholine in the brain, making this compound a key therapeutic agent in the symptomatic treatment of mild to moderate Alzheimer's disease.[2][3] While chemical synthesis is possible, the primary commercial source of this compound remains the extraction from various species of the Amaryllidaceae family, including Galanthus, Narcissus (daffodils), and Leucojum (snowflake) species.[1][2] Understanding the intricate biosynthetic pathway of this valuable compound in its natural producers, particularly Galanthus species, is paramount for optimizing production, exploring biotechnological manufacturing platforms, and discovering novel related alkaloids.

This technical guide provides a comprehensive overview of the this compound biosynthetic pathway in Galanthus and related species. It details the enzymatic steps from primary metabolites to the final active compound, summarizes quantitative data on this compound content, outlines detailed experimental protocols for its analysis, and visualizes the core biochemical processes.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process originating from the aromatic amino acids L-phenylalanine and L-tyrosine. The pathway involves a series of enzymatic reactions, including decarboxylation, hydroxylation, O-methylation, and a critical intramolecular phenol-coupling reaction that forms the characteristic tetracyclic core of the alkaloid.

The key steps are as follows:

-

Formation of Precursors: L-phenylalanine is converted through the phenylpropanoid pathway to 3,4-dihydroxybenzaldehyde. Concurrently, L-tyrosine is decarboxylated by tyrosine decarboxylase (TYDC) to produce tyramine.[4]

-

Norbelladine Formation: 3,4-dihydroxybenzaldehyde and tyramine are condensed to form the central precursor of all Amaryllidaceae alkaloids, norbelladine. This reaction is catalyzed by norbelladine synthase (NBS).[5]

-

O-Methylation: Norbelladine undergoes regioselective methylation at the 4'-hydroxyl group, catalyzed by norbelladine 4'-O-methyltransferase (N4OMT), to yield 4'-O-methylnorbelladine. This is a crucial step that directs the pathway toward this compound-type alkaloids.[2]

-

Oxidative Coupling: The key intramolecular C-C phenol coupling of 4'-O-methylnorbelladine occurs via a para-ortho' linkage. This complex reaction is catalyzed by a specific cytochrome P450 enzyme, CYP96T1, forming the intermediate N-demethylnarwedine.[4][6] While CYP96T1 can also catalyze para-para' coupling leading to other alkaloid types, the para-ortho' cyclization is essential for the this compound scaffold.[6]

-

Reduction: The ketone group of N-demethylnarwedine is reduced to a hydroxyl group, yielding N-demethylthis compound.

-

N-Methylation: The final step is the N-methylation of N-demethylthis compound to produce this compound.[2]

Biosynthetic Pathway Diagram

Caption: The core biosynthetic pathway of this compound from primary amino acid precursors.

Regulation of this compound Biosynthesis

The production of this compound, like many plant secondary metabolites, is tightly regulated by developmental cues and environmental stimuli. The jasmonate signaling pathway is a key regulator of alkaloid biosynthesis in many plant species, including those from the Amaryllidaceae family.[7]

Elicitors such as methyl jasmonate (MeJA) have been shown to induce the expression of genes involved in the this compound pathway.[8][9] The signaling cascade is thought to involve the transcription factor MYC2 , a basic helix-loop-helix (bHLH) protein that acts as a master switch for many jasmonate-responsive genes.[10][11] Upon perception of the jasmonate signal, repressor proteins (JAZ proteins) are degraded, freeing MYC2 to bind to the promoter regions of target biosynthetic genes, thereby activating their transcription.[11] While this provides a general model, the specific upstream receptors and downstream transcription factors that form the complete signaling cascade in Galanthus remain an active area of research.

Regulatory Pathway Diagram

Caption: A model for the jasmonate-mediated regulation of this compound biosynthetic genes.

Quantitative Data

The concentration of this compound varies significantly between different Galanthus species, as well as between different organs of the same plant. Bulbs are typically a primary site of accumulation, but leaves can also contain substantial amounts.

Table 1: this compound Content in Galanthus Species

| Species | Plant Part | This compound Content (% of Dry Weight) | Reference(s) |

| Galanthus elwesii | Aerial Parts | 0.287 - 0.346 | [12] |

| Galanthus elwesii | Bulbs | 0.042 - 0.095 | [12] |

| Galanthus nivalis | Leaves | ~0.070 | [13] |

| Galanthus nivalis | Bulbs | ~0.040 | [13] |

| Galanthus woronowii | Leaves | ~0.070 | [13] |

| Galanthus woronowii | Bulbs | ~0.040 | [13] |

Table 2: Enzyme Kinetic Parameters

Note: Kinetic data for biosynthetic enzymes specifically from Galanthus species are limited in the current literature. The following data are from homologous enzymes in related Amaryllidaceae species and serve as a valuable proxy.

| Enzyme | Source Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference(s) |

| NpN4OMT | Narcissus sp. aff. pseudonarcissus | Norbelladine | 7.1 ± 1.1 | 0.48 ± 0.02 | [2] |

| NpN4OMT | Narcissus sp. aff. pseudonarcissus | N-methylnorbelladine | 6.8 ± 1.0 | 0.44 ± 0.02 | [2] |

| CYP96T1 | Narcissus sp. aff. pseudonarcissus | 4′-O-methylnorbelladine | 15.2 ± 3.4 | - | [6] |

Experimental Protocols

Accurate quantification and analysis of this compound require robust extraction and analytical methodologies. The following sections provide detailed protocols for alkaloid extraction and analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Acid-Base Extraction of Alkaloids from Galanthus Bulbs

This protocol describes a classic acid-base liquid-liquid extraction method for isolating an alkaloid-rich fraction from plant material.

Materials:

-

Dried and powdered Galanthus bulbs

-

Methanol (MeOH)

-

2% Sulfuric Acid (H₂SO₄)

-

Diethyl ether or Chloroform (CHCl₃)

-

25% Ammonium Hydroxide (NH₄OH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel, beakers, flasks

Procedure:

-

Maceration: Macerate 500 mg of dried, powdered bulb material in 5 mL of methanol three times at room temperature.[14]

-

Solvent Evaporation: Combine the methanol extracts and evaporate the solvent to dryness under reduced pressure using a rotary evaporator.[14]

-

Acidification: Dissolve the dried residue in 10 mL of 2% H₂SO₄. This protonates the alkaloids, rendering them water-soluble.[14]

-

Defatting: Transfer the acidic solution to a separatory funnel and wash with diethyl ether or chloroform (3 x 10 mL) to remove neutral compounds like fats and chlorophyll. Discard the organic layer.[14]

-

Basification: Increase the pH of the aqueous phase to 9-10 by carefully adding 25% NH₄OH. This deprotonates the alkaloids, making them soluble in organic solvents.[14]

-

Alkaloid Extraction: Extract the alkaloids from the basified aqueous phase using chloroform (3 x 10 mL).[14]

-

Drying and Concentration: Combine the chloroform extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to dryness. The resulting residue is the total alkaloid extract, ready for analysis.[14]

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with a reversed-phase column is the most common method for the precise quantification of this compound.

Instrumentation & Conditions:

-

HPLC System: Agilent 1260 or equivalent, with a UV/Diode Array Detector (DAD).[15]

-

Column: Reversed-phase C18 column (e.g., Agilent Zorbax extended C18, 5 µm, 150 mm x 4.6 mm).[15][16]

-

Mobile Phase: Isocratic elution with a mixture of trifluoroacetic acid (TFA), water, and acetonitrile (ACN). A common ratio is 0.01:90:10 (v/v/v) TFA:water:ACN.[12] The mobile phase should be filtered through a 0.22 µm filter and degassed.

-

Flow Rate: 1.0 mL/min.[12]

-

Column Temperature: 30°C.[15]

-

Detection Wavelength: 288 nm.[15]

-

Injection Volume: 20 µL.[15]

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in the mobile phase or a suitable solvent like 1% H₂SO₄.[16] Create a calibration curve by preparing a series of dilutions (e.g., 0.025 to 0.4 mg/mL).[16]

-

Sample Preparation: Dissolve the dried alkaloid extract (from Protocol 1) in a known volume of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatograms by comparing its retention time to that of the standard. Quantify the amount of this compound by integrating the peak area and comparing it against the calibration curve.

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both identifying and quantifying this compound and other alkaloids in a complex mixture, providing structural information through mass spectral fragmentation.

Instrumentation & Conditions:

-

GC-MS System: Agilent 6890+ GC with a 5975 MSD or equivalent.[13]

-

Column: HP-5 MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[14]

-

Carrier Gas: Helium at a constant flow rate of 0.8 mL/min.[14]

-

Injector Temperature: 250°C.[14]

-

Oven Temperature Program: Start at 80°C (hold 1 min), ramp to 250°C at 10°C/min (hold 2 min), then ramp to 300°C at 10°C/min (hold 10 min).[14]

-

MS Conditions: Electron Impact (EI) mode at 70 eV. Scan range m/z 40-600.[13]

Procedure:

-

Sample Preparation: Dissolve the dried alkaloid extract in methanol. For improved volatilization and peak shape, a derivatization step (silylation) using a reagent like BSTFA may be performed, though it is not always necessary.

-

Analysis: Inject the sample into the GC-MS system.

-

Identification: Identify this compound by comparing its retention time and mass spectrum with a known standard or with reference spectra from a library (e.g., NIST). The molecular ion (M⁺) for this compound is m/z 287.

-

Quantification: For quantitative analysis, an internal standard is typically used, and a calibration curve is generated. Quantification can be performed in either total ion current (TIC) mode or, for higher sensitivity, selected ion monitoring (SIM) mode.[13]

Experimental Workflow Diagram

Caption: A typical experimental workflow for the extraction and analysis of this compound.

Conclusion and Future Outlook

The biosynthetic pathway of this compound is a testament to the complex and elegant chemical machinery within the Amaryllidaceae family. While the core enzymatic steps have been largely elucidated, significant opportunities for deeper understanding remain. Future research should focus on isolating and characterizing all biosynthetic enzymes directly from Galanthus species to determine their specific kinetic properties and substrate specificities. Furthermore, a more detailed dissection of the signaling pathways, including the identification of specific transcription factors downstream of MYC2 and their target cis-regulatory elements, will be crucial. This knowledge is not merely academic; it is essential for the metabolic engineering of microbial or plant-based systems for the sustainable and high-yield production of this compound, ultimately supporting the development of therapeutics for neurodegenerative diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Cloning and Characterization of a Norbelladine 4′-O-Methyltransferase Involved in the Biosynthesis of the Alzheimer’s Drug this compound in Narcissus sp. aff. pseudonarcissus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Functional characterization of CYP96T1-like cytochrome P450 from Lycoris aurea catalyzing para-para′ and para-ortho′ oxidative coupling in Amaryllidaceae alkaloids biosynthesis [frontiersin.org]

- 4. Navigating Amaryllidaceae alkaloids: bridging gaps and charting biosynthetic territories - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CYP96T1 of Narcissus sp. aff. pseudonarcissus Catalyzes Formation of the Para-Para' C-C Phenol Couple in the Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcription factors in alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Amaryllidaceae Alkaloid | List of Frontiers open access articles [frontiersin.org]

- 9. The Role of MYC2 Transcription Factors in Plant Secondary Metabolism and Stress Response Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MYC2: A Master Switch for Plant Physiological Processes and Specialized Metabolite Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of this compound-type alkaloids by capillary gas chromatography-mass spectrometry in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GC/MS Analysis of Alkaloids in Galanthus fosteri Baker and Determination of Its Anticholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijrpr.com [ijrpr.com]

- 15. Quantification of Galantamine in Sternbergia Species by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development and validation of a GC-MS method for rapid determination of this compound in Leucojum aestivum and Narcissus ssp.: a metabolomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Galanthamine in Neurodegenerative Disease Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Galantamine is a well-established therapeutic agent for the symptomatic treatment of mild to moderate Alzheimer's disease (AD). Its clinical efficacy stems from a dual mechanism of action: competitive and reversible inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nicotinic acetylcholine receptors (nAChRs). This guide provides a comprehensive overview of the pharmacological profile of galantamine, with a focus on its effects in preclinical models of neurodegenerative diseases. Quantitative data from in vitro and in vivo studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate study replication and further research. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of the underlying mechanisms and methodologies.

Mechanism of Action

Galantamine's therapeutic effects are primarily attributed to its ability to enhance cholinergic neurotransmission through two distinct mechanisms[1][2][3].

Acetylcholinesterase Inhibition

Galantamine acts as a competitive and reversible inhibitor of AChE, the enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. By inhibiting AChE, galantamine increases the concentration and prolongs the availability of acetylcholine, thereby enhancing cholinergic signaling[3][4]. Galantamine is selective for AChE over butyrylcholinesterase (BuChE)[5].

Allosteric Potentiation of Nicotinic Acetylcholine Receptors

Galantamine is also an allosteric potentiating ligand (APL) of nAChRs. It binds to a site on the receptor that is distinct from the acetylcholine binding site, inducing a conformational change that increases the receptor's sensitivity to acetylcholine[6][7][8]. This potentiation has been observed for several nAChR subtypes, including α4β2 and α7 receptors[1][6][7][9]. This allosteric modulation is considered a key aspect of galantamine's therapeutic profile, as it can enhance cholinergic signaling even in the presence of a depleted presynaptic cholinergic system. However, it is important to note that some studies have reported conflicting findings regarding the positive allosteric modulation of certain nAChR subtypes by galantamine[7][10].

Quantitative Pharmacological Data

The following tables summarize key quantitative data on the pharmacological effects of galantamine from various in vitro and in vivo studies.

Table 1: In Vitro Cholinesterase Inhibition

| Enzyme Source | Galanthamine IC₅₀ | Reference |

| Human Erythrocyte AChE | 0.35 µM | [11] |

| Electric Eel AChE | Not specified, but used as standard | [6] |

| Human AChE | Not specified, but used as standard | [11] |

| Human BuChE | 53-fold less potent than for AChE | [5][11] |

Table 2: Allosteric Potentiation of Nicotinic Receptors

| Receptor Subtype | Cell Type | Effect | Concentration | Reference |

| Human α7 nAChR | Xenopus oocytes | 22% increase in ACh-induced current | 0.1 µM | [1][4] |

| Human α7 nAChR | Xenopus oocytes | EC₅₀ shift for ACh from 305 µM to 189 µM | 0.1 µM | [4] |

| Human α4β2 nAChR | HEK-293 cells | Potentiation of ACh response | 0.1 - 1 µM | [6][9] |

| Human α3β4 nAChR | HEK-293 cells | Potentiation of ACh response | 0.1 - 1 µM | [6][7] |

| Human α6β4 nAChR | HEK-293 cells | Potentiation of ACh response | 0.1 - 1 µM | [6][7] |

| Torpedo nAChR | Xenopus oocytes | 35% increase in ACh-induced current | 1 µM | [11] |

| Torpedo nAChR | Xenopus oocytes | EC₅₀ shift for ACh from 79 µM to 46 µM | 1 µM | [4] |

Table 3: Clinical Efficacy in Alzheimer's Disease (ADAS-Cog Score Change from Baseline)

| Study Duration | This compound Dose | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | Treatment Difference | Reference |

| 5 Months | 16 mg/day | -1.5 | +1.8 | -3.3 | [3][10] |

| 5 Months | 24 mg/day | -1.8 | +1.8 | -3.6 | [3][10] |

| 6 Months | 24 mg/day | -1.7 | +2.2 | -3.9 | [2][4] |

| 6 Months | 32 mg/day | -1.6 | +2.2 | -3.8 | [2][4] |

| 3 Months | 24 and 32 mg/day (combined) | -1.4 | +0.5 | -1.9 | [9] |

| 6 Weeks (Withdrawal Study) | 16 mg/day (continuous) | -1.8 | +0.7 (switched to placebo) | -2.5 |

Note: A negative change in ADAS-Cog score indicates cognitive improvement.

Table 4: Clinical Efficacy in Alzheimer's Disease (CIBIC-plus Responder Rates)

| Study Duration | This compound Dose | % Responders (Improved/No Change) - Drug | % Responders (Improved/No Change) - Placebo | Reference |

| 5 Months | 16 mg/day | 64% | 47% | [3] |

| 5 Months | 24 mg/day | 68% | 47% | [3] |

| 6 Months | 24 mg/day | 70% | 55% | [2] |

| 6 Months | 32 mg/day | 68% | 55% | [2] |

| 3 Months | 24 and 32 mg/day (combined) | 79% | 63% | [9] |

Neuroprotective Effects in Preclinical Models

Beyond its effects on cholinergic neurotransmission, preclinical studies have demonstrated that galantamine exerts various neuroprotective effects that may contribute to its therapeutic benefits.

Anti-inflammatory Effects

Galantamine has been shown to attenuate neuroinflammation in various animal models. It can reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α[2][12][13]. This anti-inflammatory action is thought to be mediated, at least in part, through the activation of the cholinergic anti-inflammatory pathway via α7 nAChRs.

Anti-apoptotic Effects

Galantamine has demonstrated anti-apoptotic properties in cellular models of neurodegeneration. It can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) and other neurotoxic stimuli[14][15][16][17][18]. This effect is associated with the upregulation of the anti-apoptotic protein Bcl-2 and is mediated through the activation of nAChRs[14][19].

Effects on Amyloid-Beta and Tau Pathology

Several studies have investigated the impact of galantamine on the hallmark pathologies of Alzheimer's disease. Galantamine has been shown to inhibit the aggregation of Aβ peptides and reduce their cytotoxicity in vitro[16][17][18]. However, its effects on tau phosphorylation in vivo are less clear and require further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.

Materials:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

-

Purified acetylcholinesterase enzyme

-

Test compound (this compound) solutions at various concentrations

Procedure:

-

Prepare working solutions of all reagents.

-

In a 96-well plate, add the following to each well in the specified order:

-

Phosphate buffer

-

Test compound solution or vehicle (for control)

-

DTNB solution

-

AChE enzyme solution

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader in kinetic mode.

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Morris Water Maze for Assessment of Spatial Memory in Rodent Models

Principle: The Morris water maze is a behavioral test used to assess spatial learning and memory in rodents. The animal is placed in a circular pool of opaque water and must learn to locate a hidden escape platform using distal spatial cues.

Apparatus:

-

Circular water tank (typically 1.2-2.0 m in diameter)

-

Escape platform (submerged 1-2 cm below the water surface)

-

Water made opaque with non-toxic white paint or milk powder

-

Video tracking system and software

-

Distinct visual cues placed around the room

Procedure:

-

Habituation: Acclimate the animals to the testing room and handling for several days prior to the experiment.

-

Cued Training (Visible Platform): For one or two days, train the animals to find a visible platform. The platform's location is varied between trials. This phase assesses for any sensorimotor or motivational deficits.

-

Acquisition Phase (Hidden Platform): For several consecutive days (typically 4-6 days), conduct multiple trials per day where the platform is hidden in a fixed location. The starting position of the animal is varied for each trial.

-

Gently place the animal into the water facing the wall of the tank at one of the designated start locations.

-

Allow the animal to swim and search for the platform for a maximum time (e.g., 60 or 90 seconds).

-

If the animal finds the platform, allow it to remain there for a short period (e.g., 15-30 seconds).

-

If the animal fails to find the platform within the maximum time, gently guide it to the platform and allow it to remain there.

-

Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.

-

-

Probe Trial: 24 hours after the final acquisition trial, remove the platform from the pool and allow the animal to swim freely for a set duration (e.g., 60 seconds).

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location. This assesses spatial memory retention.

-

-

Data Analysis: Analyze the escape latencies and path lengths during the acquisition phase to assess learning. Analyze the data from the probe trial to assess memory consolidation and retrieval.

Western Blot Analysis for PI3K/Akt Signaling Pathway

Principle: Western blotting is a technique used to detect specific proteins in a sample. This protocol outlines the steps to analyze the phosphorylation status of key proteins in the PI3K/Akt signaling pathway, such as Akt and its downstream targets.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels

-

Electrophoresis and blotting apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with another primary antibody (e.g., anti-total-Akt) to normalize for protein loading.

-

Densitometry Analysis: Quantify the band intensities using appropriate software to determine the relative levels of protein phosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: this compound's Neuroprotective Signaling Pathway.

Caption: Workflow for Acetylcholinesterase Inhibition Assay.

Caption: Morris Water Maze Experimental Workflow.

Conclusion

Galantamine exhibits a multifaceted pharmacological profile that extends beyond simple acetylcholinesterase inhibition. Its ability to allosterically potentiate nicotinic acetylcholine receptors, coupled with its demonstrated neuroprotective effects in preclinical models, underscores its potential as a valuable therapeutic agent for neurodegenerative diseases. The quantitative data and detailed protocols provided in this guide are intended to serve as a resource for researchers and drug development professionals working to further elucidate the mechanisms of action of galantamine and to develop novel therapies for these devastating disorders. Further research is warranted to fully explore the dose-dependent effects of galantamine on neuroinflammation and apoptosis, and to translate the promising preclinical findings into tangible clinical benefits for patients with a broader range of neurodegenerative conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. neurology.org [neurology.org]

- 3. researchgate.net [researchgate.net]

- 4. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Galantamine: a new treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Competitive antagonism between the nicotinic allosteric potentiating ligand galantamine and kynurenic acid at alpha7* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. yoda.yale.edu [yoda.yale.edu]

- 10. jacobimed.org [jacobimed.org]

- 11. researchgate.net [researchgate.net]

- 12. Brain levels and acetylcholinesterase inhibition with galantamine and donepezil in rats, mice, and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Effect of Galantamine on Lipopolysaccharide-induced Acute Lung Injury During Neutropenia Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Galantamine prevents apoptosis induced by beta-amyloid and thapsigargin: involvement of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound decreases genotoxicity and cell death induced by β-amyloid peptide in SH-SY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Comparative Study between Lycorine and Galantamine Abilities to Interact with AMYLOID β and Reduce In Vitro Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Unequal neuroprotection afforded by the acetylcholinesterase inhibitors galantamine, donepezil, and rivastigmine in SH-SY5Y neuroblastoma cells: role of nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Dance of Inhibition: A Deep Dive into Galanthamine's Interaction with Acetylcholinesterase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Galanthamine, a tertiary alkaloid originally isolated from the snowdrop plant (Galanthus nivalis), is a well-established acetylcholinesterase (AChE) inhibitor used in the symptomatic treatment of mild to moderate Alzheimer's disease. Its mechanism of action involves the reversible inhibition of acetylcholinesterase, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby increasing acetylcholine levels in the synaptic cleft and enhancing cholinergic neurotransmission.[1][2] Beyond its role as a simple competitive inhibitor, this compound also acts as an allosteric potentiating ligand of nicotinic acetylcholine receptors (nAChRs), a dual action that distinguishes it from other AChE inhibitors.[2] Understanding the intricate structure-activity relationships (SAR) of this compound is paramount for the rational design of novel, more potent, and selective AChE inhibitors. This technical guide provides a comprehensive overview of the SAR of this compound for AChE inhibition, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.

The Core Interaction: this compound's Binding with Acetylcholinesterase

The inhibitory activity of this compound is rooted in its specific interactions with the active site of acetylcholinesterase. X-ray crystallography studies have revealed that this compound binds at the base of the active site gorge of AChE.[3] Key interactions include:

-

Aromatic Interactions: The aromatic ring of the dibenzofuran moiety of this compound engages in π-π stacking interactions with the indole ring of Tryptophan 86 (Trp86) in the choline-binding site of the enzyme.[4]

-

Hydrogen Bonding: The hydroxyl group of this compound forms a crucial hydrogen bond with the side chain of Glutamate 202 (Glu202).[5]

-

Hydrophobic Interactions: The cyclohexane ring of this compound is involved in hydrophobic interactions with several aromatic residues, including Tyrosine 124 (Tyr124), Phenylalanine 338 (Phe338), and Tyrosine 337 (Tyr337).[4][5]

-

Amine Interaction: The tertiary amine of this compound, which is protonated at physiological pH, is believed to interact with the peripheral anionic site (PAS) of AChE, although this interaction is weaker compared to other inhibitors that possess a quaternary ammonium group.[3]

Structure-Activity Relationship of this compound and its Analogs

The core structure of this compound offers several points for modification to explore the SAR and enhance its inhibitory potency. The following sections and the subsequent table summarize the key findings from various studies on this compound derivatives.

Modifications of the Aromatic Ring and Hydroxyl Group

The dibenzofuran moiety and the hydroxyl group are critical for binding.

-

Hydroxyl Group: Esterification or etherification of the hydroxyl group generally leads to a decrease in inhibitory activity, highlighting the importance of the hydrogen bond with Glu202. However, some derivatives with specific substituents have shown comparable or even slightly improved activity, suggesting that the introduced moiety might engage in other favorable interactions within the active site.

-

Aromatic Ring System: Modifications to the aromatic ring, such as the introduction of substituents or replacement of the dibenzofuran core, often result in a significant loss of activity. This underscores the critical role of the π-π stacking interaction with Trp86.

Modifications of the Cyclohexane Ring and the Amine Group

The saturated portion of the molecule also plays a vital role in its inhibitory function.

-

N-Demethylation: Removal of the methyl group from the tertiary amine (to form northis compound) significantly reduces AChE inhibitory activity.[6]

-

N-Alkylation and N-Arylation: Introduction of larger alkyl or aryl groups at the nitrogen atom can have varied effects. Short alkyl chains may be tolerated, while bulkier groups can either enhance or decrease activity depending on their ability to interact with the peripheral anionic site (PAS) of AChE. Some N-substituted derivatives with appropriate linkers have been designed to bridge the catalytic active site (CAS) and the PAS, leading to dual-binding site inhibitors with significantly enhanced potency.[7][8] For instance, an N-hexyl-benzyl piperidine substituent on the nitrogen atom resulted in a compound with an IC50 of 5.62 nM.[9][10] N-allylnorthis compound and N-(2′-methyl)allylnorthis compound have also shown considerably more potent AChE inhibitory activity than this compound itself.[6]

-

Epimerization: The stereochemistry of the molecule is crucial. 3-epi-galanthamine is reported to be 130 times less potent than this compound, indicating the precise spatial arrangement required for optimal binding.[6]

Quantitative Data: AChE Inhibitory Activity of this compound Analogs

The following table summarizes the in vitro acetylcholinesterase inhibitory activity (IC50) of this compound and a selection of its derivatives from various studies. This data allows for a direct comparison of the impact of different structural modifications.

| Compound/Derivative | Modification | IC50 (µM) | Source Enzyme | Reference |

| This compound | - | 0.35 | Human Erythrocyte | [11] |

| This compound | - | 1.82 | Not Specified | [6] |

| This compound | - | 3.52 | Not Specified | [6] |

| Northis compound | N-demethylation | Decreased activity | Not Specified | [6] |

| N-Acetylnorthis compound | N-acetylation | 4 times less potent than this compound | Not Specified | [6][12] |

| N-Formylnorthis compound | N-formylation | 43 times less potent than this compound | Not Specified | [6][12] |

| N-Allylnorthis compound | N-allylation | 0.18 | Not Specified | [6] |

| N-(2′-methyl)allylnorthis compound | N-(2′-methyl)allylation | 0.16 | Not Specified | [6] |

| Compound 3e | N-hexyl-benzyl piperidine substituent | 0.00562 | Not Specified | [9][10] |

| Homodimeric & Heterodimeric Analogs (6b-c) | Alkylene linked bis-galanthamine | More potent than this compound | Not Specified | [13] |

Experimental Protocols

The determination of AChE inhibitory activity is crucial for SAR studies. The most commonly employed method is the spectrophotometric assay developed by Ellman and colleagues.[14]

Ellman's Method for Acetylcholinesterase Inhibition Assay

Principle:

This colorimetric assay measures the activity of AChE by quantifying the rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoate. The assay involves two coupled reactions:

-

Enzymatic Hydrolysis: Acetylcholinesterase catalyzes the hydrolysis of the substrate, acetylthiocholine (ATCI), to produce thiocholine and acetic acid.

-

Colorimetric Reaction: The sulfhydryl group of the released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the 5-thio-2-nitrobenzoate (TNB) anion, which has a strong absorbance at 412 nm.[15]

The rate of TNB production is directly proportional to the AChE activity. The presence of an inhibitor will decrease the rate of this reaction.

Materials and Reagents:

-

Acetylcholinesterase (AChE) from a specified source (e.g., Electric Eel, human recombinant)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will depend on the enzyme source and activity.

-

Prepare a stock solution of ATCI (e.g., 14 mM) in deionized water. Prepare this solution fresh daily.[15]

-

Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.[15]

-

Prepare serial dilutions of the test compounds and the reference inhibitor (this compound) in the appropriate solvent.

-

-

Assay in 96-Well Plate:

-

To each well, add the following in order:

-

140 µL of phosphate buffer (pH 8.0)

-

10 µL of the test compound solution (or solvent for control)

-

10 µL of DTNB solution

-

10 µL of AChE solution

-

-

Mix the contents of the wells gently.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 10-15 minutes).[14][15]

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 10 µL of the ATCI solution to each well.

-

Immediately place the microplate in the reader and measure the increase in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).[15]

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizing the Concepts

To better illustrate the relationships and processes described, the following diagrams are provided in the Graphviz DOT language.

Logical Relationship of this compound SAR

Caption: Logical flow of this compound's structure-activity relationship for AChE inhibition.

Experimental Workflow for AChE Inhibition Assay

Caption: Step-by-step workflow for determining AChE inhibitory activity using Ellman's method.

Signaling Pathway of Cholinergic Neurotransmission and AChE Inhibition

References

- 1. Review of the acetylcholinesterase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical and molecular aspects on interactions of this compound and its derivatives with cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding of huperzine A and this compound to acetylcholinesterase, based on ONIOM method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Galantamine Based Novel Acetylcholinesterase Enzyme Inhibitors: A Molecular Modeling Design Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ddg-pharmfac.net [ddg-pharmfac.net]

- 7. researchgate.net [researchgate.net]

- 8. Galantamine-Curcumin Hybrids as Dual-Site Binding Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of this compound derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. researchgate.net [researchgate.net]

- 12. AChE inhibitory activity of N-substituted natural this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Potent acetylcholinesterase inhibitors: design, synthesis and structure-activity relationships of alkylene linked bis-galanthamine and this compound-galanthaminium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 15. benchchem.com [benchchem.com]

Investigating the Neuroprotective Action of Galantamine In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro investigation of the neuroprotective properties of galantamine, a well-established therapeutic agent for Alzheimer's disease. This document details the multifaceted mechanisms of action of galantamine and provides comprehensive experimental protocols for its study in a laboratory setting.

Introduction: The Multifaceted Neuroprotection of Galantamine

Galantamine's therapeutic efficacy in Alzheimer's disease is primarily attributed to its dual mechanism of action: reversible, competitive inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nicotinic acetylcholine receptors (nAChRs).[1] Beyond these primary functions, a growing body of in vitro evidence demonstrates that galantamine exerts direct neuroprotective effects through various pathways, including the modulation of amyloid-beta (Aβ) aggregation and toxicity, attenuation of oxidative stress, and inhibition of apoptotic pathways.[2][3] This guide will explore these mechanisms and provide the methodologies to investigate them.

Core Mechanisms of Galantamine's Neuroprotective Action

Acetylcholinesterase Inhibition

Galantamine's inhibition of AChE increases the synaptic availability of acetylcholine, thereby enhancing cholinergic neurotransmission. This action is crucial for cognitive function and is a primary target in Alzheimer's disease therapy.

Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs)

Galantamine acts as an allosteric potentiating ligand of nAChRs, particularly the α7 and α4β2 subtypes.[4] This sensitizes the receptors to acetylcholine, leading to enhanced downstream signaling cascades that are crucial for neuronal survival and plasticity.[5]

Attenuation of Amyloid-Beta (Aβ) Toxicity

In vitro studies have demonstrated that galantamine can inhibit the aggregation of Aβ peptides (both Aβ1-40 and Aβ1-42) and reduce their cytotoxicity.[2][3] This is a significant disease-modifying potential of galantamine.

Reduction of Oxidative Stress

Galantamine has been shown to protect neurons from oxidative damage induced by agents like hydrogen peroxide and Aβ.[3][6] It achieves this by reducing the production of reactive oxygen species (ROS) and preserving the activity of antioxidant enzymes.[3]

Anti-Apoptotic Effects

Galantamine can prevent programmed cell death, or apoptosis, in neuronal cells exposed to various toxic stimuli.[7] This is partly mediated through the upregulation of anti-apoptotic proteins like Bcl-2.[7]

Anti-Inflammatory Effects

Recent in vitro evidence suggests that galantamine can suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines in microglia and neurons.[8][9]

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies on the neuroprotective effects of galantamine.

Table 1: Cytoprotective Effects of Galantamine against Aβ-induced Toxicity in SH-SY5Y Cells

| Galantamine Concentration | % Protection against Aβ1-40 Cytotoxicity | Reference |

| 1 µM | ~20% | [10] |

| 10 µM | ~40% | [10] |

| 100 µM | ~60% | [10] |

| 1000 µM | ~80% | [10] |

Table 2: Effect of Galantamine on Oxidative Stress Markers

| Treatment | Parameter Measured | % Change with Galantamine | Cell Type | Reference |

| Aβ1-40 | ROS Production | ↓ ~30% | Rat Cortical Neurons | [3] |

| Aβ1-40 | Lipid Peroxidation | ↓ ~25% | Rat Cortical Neurons | [3] |

| H2O2 | Cell Viability | ↑ ~20-30% | Human Lymphocytes | [6] |

Table 3: Acetylcholinesterase Inhibitory Activity of Galantamine

| Enzyme Source | IC50 | Reference |

| Human AChE | ~1.45 µg/mL (3.95 µM) | [1] |

| Electric Eel AChE | 0.35 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the neuroprotective actions of galantamine.

General Experimental Workflow

Cell Culture: SH-SY5Y Human Neuroblastoma Cells

-

Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model for neurodegenerative disease research.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.

Assessment of Cytotoxicity: MTT Assay[11]

This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

-

Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment:

-

Expose cells to the neurotoxic agent (e.g., 10 µM Aβ1-42) with or without various concentrations of galantamine (e.g., 0.1, 1, 10, 100 µM).

-

Include control wells with untreated cells and cells treated with only the neurotoxin or galantamine.

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control (untreated cells).

Measurement of Oxidative Stress: DCFDA Assay for ROS Production

This assay utilizes 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular reactive oxygen species (ROS).

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

DCFDA Loading: After the treatment period, remove the medium and wash the cells with phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFDA solution in PBS to each well and incubate for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: After incubation, wash the cells with PBS and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

-

Data Analysis: Express ROS levels as a percentage of the control.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)[12]

This colorimetric assay measures the activity of AChE.

-

Reagents:

-

50 mM Tris-HCl buffer (pH 8.0)

-

AChE solution (from electric eel or human erythrocytes)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen

-

Galantamine solutions of varying concentrations

-

-

Assay Procedure (in a 96-well plate):

-

Add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of Tris-HCl buffer to each well.

-

Add 25 µL of different concentrations of galantamine.

-

Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.

-

-

Absorbance Measurement: Measure the absorbance at 405 nm every 30 seconds for 5 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction and determine the percentage of AChE inhibition. The IC50 value (the concentration of galantamine that inhibits 50% of AChE activity) can be calculated from a dose-response curve.

Nicotinic Receptor Binding Assay[13]

This assay measures the binding of a radiolabeled ligand to nAChRs in the presence and absence of galantamine.

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the nAChR subtype of interest (e.g., SH-SY5Y for α7 and α4β2).

-

Radioligand: Use a suitable radioligand, such as [3H]epibatidine for α4β2 nAChRs.

-

Binding Reaction:

-

Incubate the cell membranes with the radioligand in the presence of varying concentrations of galantamine.

-

Include a control with only the radioligand and a non-specific binding control with an excess of a non-labeled ligand (e.g., nicotine).

-

-

Separation of Bound and Free Ligand: Separate the bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Radioactivity Measurement: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the specific binding and analyze the data to assess the effect of galantamine on radioligand binding.

Conclusion

The in vitro investigation of galantamine's neuroprotective actions reveals a complex and multifaceted profile that extends beyond its primary roles in cholinergic transmission. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the mechanisms underlying galantamine's therapeutic benefits and to explore its potential in the development of novel neuroprotective strategies. By employing these methodologies, the scientific community can continue to unravel the full therapeutic potential of this important molecule.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Galantamine inhibits beta-amyloid aggregation and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Galantamine protects against oxidative stress induced by amyloid-beta peptide in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective effect of galantamine against oxidative damage using human lymphocytes: a novel in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indicators of neuroprotection with galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Galanthamine's Modulatory Effects on Neurotransmitter Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galanthamine, a well-established therapeutic for Alzheimer's disease, exerts its pharmacological effects through a dual mechanism of action: competitive inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nicotinic acetylcholine receptors (nAChRs). This dual action results in a complex and nuanced modulation of various neurotransmitter systems, extending beyond simple cholinergic enhancement. This technical guide provides an in-depth analysis of this compound's modulatory effects on the release of key neurotransmitters, including acetylcholine, dopamine, norepinephrine, serotonin, and glutamate. It summarizes quantitative data from pivotal studies, details key experimental protocols for investigating these effects, and presents visual diagrams of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of this compound and its impact on neurochemical signaling.

Introduction

This compound is a tertiary alkaloid originally isolated from the snowdrop plant (Galanthus woronowii). Its approval for the symptomatic treatment of mild to moderate Alzheimer's disease stems from its ability to enhance cholinergic neurotransmission. This is achieved through two primary mechanisms: the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh), and the allosteric potentiation of nicotinic acetylcholine receptors (nAChRs).[1][2] This allosteric modulation is a unique feature that distinguishes this compound from other AChE inhibitors.[2] By binding to a site on nAChRs distinct from the acetylcholine binding site, this compound enhances the receptor's response to its natural ligand.[3]

The presynaptic location of many nAChRs means that their potentiation by this compound can directly influence the release of a variety of neurotransmitters.[4] This guide will delve into the specific modulatory effects of this compound on major neurotransmitter systems, providing a detailed overview of the current understanding in the field.

Core Mechanisms of Action

This compound's pharmacological profile is defined by its synergistic actions on the cholinergic system.

Acetylcholinesterase (AChE) Inhibition

This compound is a reversible and competitive inhibitor of AChE.[4] By binding to the active site of the enzyme, it prevents the hydrolysis of acetylcholine, thereby increasing the concentration and prolonging the presence of ACh in the synaptic cleft. This leads to enhanced activation of both nicotinic and muscarinic acetylcholine receptors.

Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs)